
bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is a compound that combines bismuth, a heavy metal known for its various applications in medicine and industry, with a pentahydroxyhexanoate moiety, which is a sugar acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate typically involves the reaction of bismuth salts with (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid under controlled conditions. One common method is the hydrothermal synthesis, where the reactants are subjected to high temperatures and pressures in an aqueous solution. This method ensures the formation of a stable complex between bismuth and the pentahydroxyhexanoate ligand .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis or other methods such as solvent extraction and crystallization. The choice of method depends on the desired purity and yield of the final product. Optimization of reaction conditions, such as temperature, pressure, and pH, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides and other oxidation products.
Reduction: Reduction reactions can convert bismuth ions to lower oxidation states or elemental bismuth.
Substitution: The pentahydroxyhexanoate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bismuth oxides, while reduction can produce elemental bismuth or lower oxidation state bismuth compounds.
Aplicaciones Científicas De Investigación
Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique properties.
Medicine: Bismuth compounds are known for their antimicrobial properties, and this compound may have potential as an antimicrobial agent.
Mecanismo De Acción
The mechanism by which bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate exerts its effects involves the interaction of bismuth ions with biological molecules. Bismuth ions can bind to proteins and enzymes, altering their function and activity. The pentahydroxyhexanoate moiety may facilitate the transport and delivery of bismuth ions to specific molecular targets, enhancing the compound’s efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Bismuth subsalicylate: Known for its use in treating gastrointestinal disorders.
Bismuth subnitrate: Used in various medical and industrial applications.
Bismuth citrate: Another bismuth compound with potential antimicrobial properties
Uniqueness
Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is unique due to the presence of the pentahydroxyhexanoate moiety, which may enhance its solubility and bioavailability compared to other bismuth compounds. This unique structure may also provide specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
94232-39-0 |
|---|---|
Fórmula molecular |
C18H33BiO21 |
Peso molecular |
794.4 g/mol |
Nombre IUPAC |
bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/3C6H12O7.Bi/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;/h3*2-5,7-11H,1H2,(H,12,13);/q;;;+3/p-3/t3*2-,3-,4+,5-;/m111./s1 |
Clave InChI |
RMPWRUZQAKINCP-OPDGVEILSA-K |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Bi+3] |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Bi+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)

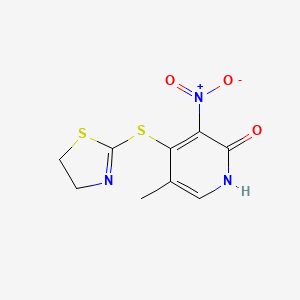
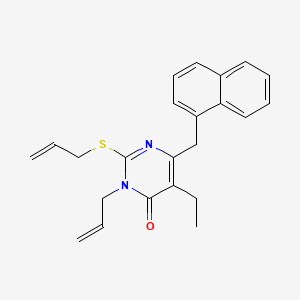
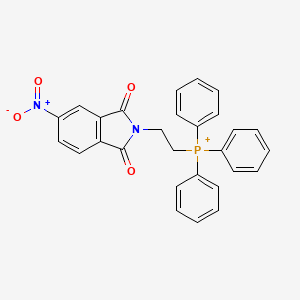
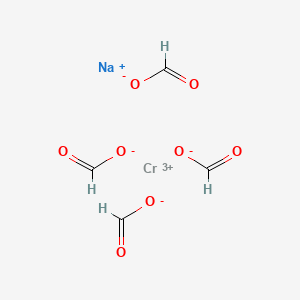


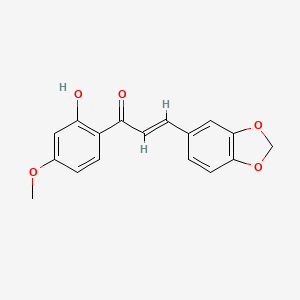



![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)

